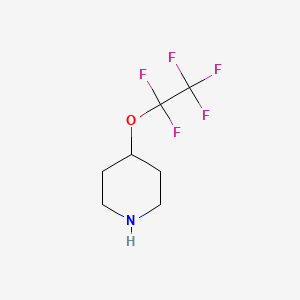

4-Pentafluoroethyloxy-piperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-1-3-13-4-2-5/h5,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSZDDMBJHDGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258515 | |

| Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274903-41-1 | |

| Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for 4-Pentafluoroethyloxy-piperidine is not available in the public domain.

Specific ¹H NMR data for this compound, including chemical shifts and coupling constants, has not been publicly reported.

Publicly available ¹³C NMR data for this compound is currently unavailable.

No experimental ¹⁹F NMR data for this compound could be located in the public scientific literature.

While 2D NMR techniques such as COSY, HSQC, and HMBC are critical for unambiguous structural assignment, their application to this compound has not been documented in available resources.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Specific high-resolution mass spectrometry data, which would provide the exact mass and elemental composition of this compound, is not present in the reviewed public databases.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the intact molecule (the precursor ion) is first selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting mass spectrum of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, MS/MS analysis would be crucial for confirming the connectivity of the piperidine (B6355638) ring to the pentafluoroethyloxy group. The fragmentation process would likely involve characteristic losses from both the piperidine and the side chain. Expected fragmentation pathways could include:

Loss of the Pentafluoroethyloxy Group: A primary fragmentation would likely be the cleavage of the C-O bond, leading to the loss of a neutral pentafluoroethoxy radical or related species.

Ring Opening of Piperidine: The piperidine ring itself can undergo characteristic fragmentation, often initiated by cleavage of the bonds adjacent to the nitrogen atom. nih.gov

Loss of HF: The presence of the highly fluorinated side chain could lead to the elimination of hydrogen fluoride (B91410) (HF) from the precursor or fragment ions.

By analyzing the masses of the resulting fragment ions, researchers can piece together the molecular structure and confirm the identity of the compound. While specific data for this compound is unavailable, studies on other piperidine alkaloids have demonstrated the utility of MS/MS in elucidating their structures by observing characteristic neutral losses and fragmentation of the piperidine core. nih.gov

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. For a molecule like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most relevant methods. nih.govwaters.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and moderately polar molecules that can be ionized in solution. waters.com Given the presence of the nitrogen atom in the piperidine ring, this compound would be expected to readily accept a proton under acidic conditions, forming a positively charged ion [M+H]⁺. ESI would therefore be an excellent choice for generating ions of this compound with minimal fragmentation in the source, making it ideal for determining the molecular weight and for subsequent MS/MS analysis. nih.gov

| Ionization Technique | Principle | Applicability to this compound |

| Electrospray Ionization (ESI) | Ions are generated from an analyte in solution by applying a high voltage to a liquid to create an aerosol. waters.com | Highly suitable due to the basic nitrogen in the piperidine ring, which can be easily protonated to form [M+H]⁺ ions. nih.gov |

| Atmospheric Pressure Chemical Ionization (APCI) | The analyte is vaporized and ionized in the gas phase by ion-molecule reactions at atmospheric pressure. waters.com | A viable alternative to ESI, especially for less polar analytes or when using non-polar mobile phases. nih.gov |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its structure. Key structural features that could be determined include:

Conformation of the Piperidine Ring: The analysis would reveal whether the piperidine ring adopts a chair, boat, or twist-boat conformation in the solid state.

Orientation of the Pentafluoroethyloxy Group: The precise attachment point (position 4) and the rotational orientation of the ether linkage would be confirmed.

Intermolecular Interactions: The crystal packing would show any hydrogen bonds or other intermolecular forces that dictate the solid-state assembly.

For example, X-ray crystallographic studies on other substituted piperidine derivatives have provided detailed insights into their molecular geometry and stereochemistry, which is crucial for understanding their biological activity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum.

The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups. While a specific spectrum is not available, the expected regions of absorption can be predicted based on known data for similar structures. nist.govchemicalbook.com

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | A moderate to weak absorption, characteristic of the piperidine N-H bond. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong absorptions from the C-H bonds of the piperidine ring. |

| C-O Stretch (Ether) | 1050 - 1150 | A strong band corresponding to the C-O-C ether linkage. |

| C-F Stretch | 1000 - 1400 | Strong to very strong absorptions due to the highly polar C-F bonds of the pentafluoroethyl group. |

| N-H Bend | 1550 - 1650 | A moderate absorption associated with the bending vibration of the N-H bond. |

The presence of strong absorptions in the 1000-1400 cm⁻¹ region would be a particularly strong indicator of the highly fluorinated side chain, while the characteristic bands for the piperidine ring's C-H and N-H bonds would confirm the presence of the heterocyclic core. nist.govchemicalbook.com

Conformational Analysis and Stereochemical Considerations

Conformational Preferences of the Piperidine (B6355638) Ring System (e.g., Chair Conformations)

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. This conformation positions the substituents in either axial or equatorial orientations. In an unsubstituted piperidine, a rapid ring inversion process equilibrates the two chair conformers. However, the presence of substituents breaks this degeneracy, leading to a conformational preference.

For monosubstituted piperidines, the substituent generally favors the equatorial position to alleviate 1,3-diaxial interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. The magnitude of this preference, quantified by the A-value (conformational free energy difference), depends on the size and nature of the substituent.

Influence of the Pentafluoroethyloxy Substituent on Ring Conformation

The 4-pentafluoroethyloxy group is both sterically bulky and highly electron-withdrawing. Its presence at the C4 position of the piperidine ring is expected to have a profound influence on the ring's conformational equilibrium.

Steric Effects : Due to its significant size, the pentafluoroethyloxy group will strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This preference is anticipated to be substantial, effectively "locking" the piperidine ring in a chair conformation where the substituent is equatorial.

Electronic Effects : The strong electron-withdrawing nature of the pentafluoroethyloxy group, arising from the five fluorine atoms, can influence the geometry and electron distribution of the piperidine ring. This can affect bond lengths and angles, as well as the basicity of the nitrogen atom. However, the primary determinant of the gross conformational preference is expected to be the steric bulk.

| Feature | Influence on Conformation |

| Steric Bulk | Strongly favors the equatorial position to minimize 1,3-diaxial strain. |

| Electron-withdrawing Nature | Modulates ring geometry and electron density, but has a lesser impact on the primary chair conformation preference compared to steric bulk. |

Analysis of Fluorine Gauche Effects and Their Stereoelectronic Impact

The gauche effect is a stereoelectronic phenomenon observed in molecules containing vicinal electronegative substituents, where the gauche conformer is more stable than the anti conformer, contrary to what would be expected based on sterics alone. In the context of 4-pentafluoroethyloxy-piperidine, a potential fluorine gauche effect could arise from the interaction between the C-O bond of the ether linkage and the C-F bonds of the pentafluoroethyl group.

Diastereoselectivity and Enantioselectivity in Synthesis and Conformational Outcomes

The synthesis of this compound, if not starting from an achiral precursor, would need to address issues of diastereoselectivity and enantioselectivity, which are intrinsically linked to the conformational outcomes.

Diastereoselectivity : If other substituents are introduced onto the piperidine ring, their stereochemical relationship to the existing pentafluoroethyloxy group becomes critical. The locked equatorial conformation of the bulky substituent will direct incoming reagents to the opposite face of the ring, leading to a high degree of diastereoselectivity in many reactions. For instance, reactions at C3 or C5 would be strongly influenced by the steric hindrance imposed by the equatorial 4-substituent.

Enantioselectivity : If the target molecule is chiral, an enantioselective synthesis would be required. This could be achieved through various strategies, such as the use of chiral catalysts, chiral auxiliaries, or resolution of a racemic mixture. The conformational rigidity imparted by the pentafluoroethyloxy group can be advantageous in enantioselective synthesis, as it can lead to more predictable and selective interactions with chiral reagents or catalysts.

Spectroscopic Probes for Conformational Dynamics (e.g., Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like this compound.

¹H and ¹³C NMR : The chemical shifts and coupling constants of the piperidine ring protons and carbons are sensitive to their axial or equatorial environment. In a conformationally locked system, distinct signals for axial and equatorial protons would be expected. The magnitude of vicinal coupling constants (³JHH) can be used to determine the dihedral angles and confirm the chair conformation.

¹⁹F NMR : The fluorine atoms of the pentafluoroethyloxy group would give rise to characteristic signals in the ¹⁹F NMR spectrum. The chemical shifts and couplings (¹⁹F-¹⁹F and ¹⁹F-¹H) can provide information about the electronic environment and the conformation around the C-O-C-C bonds.

Dynamic NMR (DNMR) : While the high energetic barrier to ring inversion is expected to make this process slow on the NMR timescale at room temperature, variable-temperature NMR studies could, in principle, be used to determine the thermodynamic parameters for this process. DNMR is particularly useful for studying conformational exchange processes that occur at rates comparable to the NMR timescale. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation energy for ring inversion and the relative populations of the conformers.

| Spectroscopic Technique | Information Gained |

| ¹H and ¹³C NMR | Confirmation of chair conformation, determination of substituent orientation (axial/equatorial) through chemical shifts and coupling constants. |

| ¹⁹F NMR | Information on the electronic environment and conformation of the pentafluoroethyloxy group. |

| Dynamic NMR (DNMR) | Determination of the energetic barrier to ring inversion and the relative populations of different conformers. |

Chemical Reactivity and Derivatization Strategies

Reactions at the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring of 4-pentafluoroethyloxy-piperidine is a key site for chemical modification. Its nucleophilic character allows for a variety of substitution reactions, most notably N-alkylation and N-acylation, which are fundamental for the synthesis of diverse derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents. Standard procedures often involve the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netchemicalforums.com Alternatively, reductive amination provides another route to N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. sciencemadness.org

N-Acylation: N-acylation is another common transformation for the piperidine nitrogen. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction of 4-hydroxypiperidine (B117109) with benzoyl chloride serves as a pertinent example of this type of transformation, often employed to install a protecting group on the nitrogen. nuph.edu.ua This method is broadly applicable to a wide range of piperidine derivatives.

The general conditions for these reactions are summarized in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-4-pentafluoroethyloxy-piperidine |

| Aldehyde/Ketone (R'R''C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-pentafluoroethyloxy-piperidine | |

| N-Acylation | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (optional) | N-Acyl-4-pentafluoroethyloxy-piperidine |

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidines

Formation of N-Substituted Derivatives

The ability to perform N-alkylation and N-acylation reactions on the this compound scaffold allows for the creation of a wide array of N-substituted derivatives. These modifications are crucial in fields like medicinal chemistry, where the substituent on the nitrogen atom can significantly influence the biological activity of the molecule. For instance, the introduction of various aryl, alkyl, or functionalized acyl groups can modulate properties such as potency, selectivity, and pharmacokinetic profiles.

The synthesis of N-substituted piperidines is a common strategy in drug discovery. A variety of substituents can be introduced, including but not limited to, benzyl (B1604629) groups, substituted phenyl rings, and various heterocyclic moieties. The choice of substituent is often guided by the desired therapeutic target and structure-activity relationship (SAR) studies.

Below is a table illustrating the types of N-substituted derivatives that can be generated from this compound.

| Derivative Class | General Structure | Potential R-Group Examples |

| N-Alkyl Derivatives | Methyl, Ethyl, Benzyl, Phenethyl | |

| N-Aryl Derivatives | Phenyl, Pyridyl, Pyrimidinyl | |

| N-Acyl Derivatives | Acetyl, Benzoyl, Substituted Benzoyl | |

| N-Sulfonyl Derivatives | Methanesulfonyl, Toluenesulfonyl |

Table 2: Examples of Potential N-Substituted Derivatives of this compound

Reactivity at the C-4 Position and Adjacent Carbons

Stability of the Pentafluoroethyloxy Group under Various Conditions

Functional Group Transformations at the C-4 Position

Currently, there is a lack of published research detailing functional group transformations directly at the C-4 position of this compound. The high stability of the C-O and C-F bonds in the pentafluoroethyloxy group makes its direct chemical modification challenging. Any functionalization at this position would likely require harsh reaction conditions that could potentially compromise the integrity of the piperidine ring. Therefore, the introduction of the pentafluoroethyloxy group is typically achieved during the synthesis of the piperidine scaffold itself, rather than by modification of a pre-existing piperidine derivative.

Scope of Derivatization for Library Generation

The this compound scaffold is a valuable building block for the generation of chemical libraries, particularly for applications in drug discovery. The primary point of diversification is the piperidine nitrogen. Through robust and high-throughput N-alkylation and N-acylation reactions, a vast array of substituents can be introduced. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

The generation of a library would typically involve parallel synthesis techniques, where the parent this compound is reacted with a diverse set of building blocks, such as alkyl halides, aldehydes/ketones (for reductive amination), and acyl chlorides. The stable pentafluoroethyloxy group at the C-4 position provides a constant structural feature while modifications at the nitrogen allow for fine-tuning of the molecule's properties. This approach enables the rapid creation of a large number of structurally related compounds for biological screening.

Research on this compound Remains Limited

Initial investigations into the chemical compound this compound have revealed a significant gap in publicly available scientific literature. While the compound is listed in chemical databases, indicating its synthesis and commercial availability, detailed research on its chemical reactivity and derivatization strategies is not readily found in published academic journals or patent literature.

The PubChem database confirms the existence of 4-(Pentafluoroethoxy)piperidine with the chemical formula C7H10F5NO and a unique identifier (CID 75406304). nih.gov It is also listed by chemical suppliers, confirming its accessibility for research purposes. bldpharm.com However, beyond these basic listings, specific studies detailing its reactivity, such as diversification via side chain modifications or the introduction of additional chiral centers, are absent from the public domain.

While general methodologies for the synthesis and modification of piperidine scaffolds are well-documented, including techniques for creating fluorinated derivatives, this information does not specifically address the unique properties and potential reaction pathways of the pentafluoroethyloxy substituent at the 4-position of the piperidine ring. nuph.edu.uadtic.milresearchgate.net For instance, research on the closely related compound, 4-(trifluoromethoxy)piperidine (B1430414), highlights synthetic approaches and its utility as a building block in medicinal chemistry, but this cannot be directly extrapolated to the pentafluoroethyloxy analogue without dedicated studies. nuph.edu.uagoogle.comnih.gov

Similarly, extensive research exists on the introduction of chirality to piperidine rings and the synthesis of various substituted piperidines, which are crucial aspects of drug discovery and development. ontosight.aigoogle.comyoutube.com However, the application of these strategies to this compound has not been specifically described in the available literature.

No Specific Computational Research Found for this compound

Despite a comprehensive search for scientific literature, no specific computational chemistry or molecular modeling studies focusing solely on the compound this compound could be identified. As a result, the generation of an article with detailed research findings and data tables as per the provided outline is not possible at this time.

The requested article structure necessitates in-depth data from Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, including specifics on geometry optimization, electronic structure, conformational energy landscapes, reactivity predictions, and ligand-protein interactions for this compound.

While the methodologies outlined, such as DFT and MD simulations, are standard and widely applied in the study of piperidine derivatives and other small molecules, public-domain research specifically detailing these analyses for this compound is not available. General searches for computational studies on piperidine and its derivatives have yielded results for other substituted piperidines, but to maintain strict adherence to the request of focusing solely on this compound, this information cannot be used as a substitute.

Therefore, without the foundational research data on this specific compound, it is not feasible to produce a scientifically accurate and detailed article that would fulfill the requirements of the prompt. Further research or the release of proprietary data would be required to address the computational characteristics of this compound in the manner requested.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode and affinity of potential drug candidates. For piperidine (B6355638) derivatives, docking studies have been instrumental in elucidating their interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govnih.gov

In studies on piperidine and piperazine-based ligands targeting sigma receptors (S1R and S2R), which are implicated in central nervous system (CNS) disorders, molecular docking revealed key interactions. nih.govrsc.org For instance, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the receptor's binding pocket. nih.gov The substituent at the 4-position of the piperidine ring, in this case, the pentafluoroethyloxy group, would be expected to project into a specific sub-pocket of the binding site. The highly fluorinated ethyl group is likely to engage in hydrophobic and potentially halogen-bonding interactions with nonpolar amino acid residues.

A study on 4-piperidinopyridine and 4-piperidinopyrimidine derivatives as oxidosqualene cyclase (OSC) inhibitors demonstrated that modifications to the 4-substituent significantly influence binding affinity. researchgate.net Docking simulations showed that these inhibitors bind within the active site, forming hydrogen bonds and hydrophobic contacts. researchgate.net For 4-pentafluoroethyloxy-piperidine, the ether oxygen could act as a hydrogen bond acceptor, while the pentafluoroethyl group would contribute to binding through favorable hydrophobic and electrostatic interactions. The stability of such docked complexes is often further evaluated using molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-receptor interactions over time. nih.govrsc.org

Table 1: Key Interactions of Substituted Piperidine Derivatives in Molecular Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (S1R) | Asp126, Glu172, Tyr103 | Salt bridge, Hydrogen bond, π-π stacking | nih.gov |

| 4-Phenylpiperidines | Dopamine (B1211576) D2 Receptor | Asp114, Phe389, Trp386 | Ionic, Aromatic | nih.gov |

| Piperidine-based Inhibitors | Oxidosqualene Cyclase (OSC) | Asp456, Trp589, Phe698 | Hydrogen bond, Hydrophobic | researchgate.net |

| Piperine (B192125) Analogs | Cyclooxygenase-2 (COX-2) | Val228, Ile377, Phe381 | Hydrogen bond, Hydrophobic | sbmu.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the structural features that are critical for potency. For piperidine derivatives, QSAR studies have been successfully applied to various biological targets. nih.govnih.gov

Lipophilicity (logP): The highly fluorinated group would substantially increase the lipophilicity of the molecule. This property is often critical for membrane permeability and reaching CNS targets. researchgate.net

Molecular Volume and Shape: The size and shape of the pentafluoroethyloxy group would be captured by steric parameters like molar refractivity or van der Waals volume. nih.gov

Electronic Properties: The strong electron-withdrawing nature of the fluorine atoms would influence the electrostatic potential of the molecule and could be described by electronic parameters like Hammett constants.

pKa: Cheminformatics studies on fluorinated piperidines have shown that fluorine atoms can significantly lower the basicity (pKa) of the piperidine nitrogen. nih.gov This can have profound effects on the compound's ionization state at physiological pH, which in turn affects receptor binding and pharmacokinetic properties. nih.gov

A QSAR model for a series of 4-phenylpiperidines and -piperazines acting on the dopaminergic system utilized partial least squares (PLS) regression to correlate physicochemical descriptors with in vivo effects. nih.gov This highlights the power of QSAR to bridge the gap between molecular properties and biological response. For this compound, a similar approach could be used to predict its activity and to guide further structural modifications.

Table 2: Impact of Fluorination on Physicochemical Properties of Piperidines

| Property | Effect of Fluorination | Implication for Drug Design | Reference |

| Basicity (pKa) | Lowers pKa | Reduced hERG liability, altered target affinity | nih.gov |

| Lipophilicity (logP) | Increases logP | Improved membrane permeability, potential for CNS penetration | researchgate.net |

| Metabolic Stability | Can block sites of metabolism | Increased half-life | enamine.net |

| Conformation | Can influence ring conformation | Altered presentation of substituents to the target | nih.gov |

Virtual Screening and Computational Drug Design Leveraging the Scaffold

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. sciengpub.ircapes.gov.br The piperidine scaffold, being a "privileged" structure, is frequently used as a starting point for building virtual libraries.

One common approach is pharmacophore-based virtual screening. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Once a pharmacophore is established, a virtual library can be screened to find molecules that match these features. nih.gov For a target that accommodates this compound, a pharmacophore model would likely include a basic nitrogen feature and a hydrophobic/halogen-bonding feature corresponding to the pentafluoroethyloxy group.

Fragment-based drug discovery (FBDD) is another powerful strategy where small, low-complexity molecules (fragments) that bind to the target are identified and then grown or linked together to create a more potent lead compound. whiterose.ac.uk Fluorinated piperidines, including those with structures analogous to this compound, are valuable as 3D fragments because they can explore chemical space more effectively than flat, aromatic fragments. nih.govwhiterose.ac.uk The introduction of fluorine can improve binding affinity and modulate physicochemical properties. nih.gov A virtual library of fluorinated piperidine fragments could be screened against a target of interest, and promising hits could be elaborated into more complex molecules.

In a virtual screening campaign against COVID-19 targets, a library of biologically active compounds, including piperidine derivatives, was screened in silico to identify potential inhibitors. sciengpub.ir Similarly, piperine analogs were virtually screened against the anti-apoptotic protein survivin. nih.gov These studies demonstrate the utility of virtual screening for rapidly identifying potential lead compounds from large chemical spaces. The this compound scaffold, with its unique combination of a basic nitrogen and a highly fluorinated lipophilic tail, represents a valuable starting point for the design of new virtual libraries aimed at a variety of therapeutic targets.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical synthesis of piperidine (B6355638) derivatives is an area of continuous development, with a strong emphasis on creating more environmentally friendly and efficient processes. organic-chemistry.orgacgpubs.org Future research on 4-pentafluoroethyloxy-piperidine will likely focus on developing synthetic pathways that are both sustainable and atom-economical. This involves minimizing waste, reducing the use of hazardous reagents, and designing reactions where the majority of the atoms from the reactants are incorporated into the final product. organic-chemistry.org

Current methods for synthesizing piperidine rings include hydrogenation of pyridine (B92270) precursors, various cyclization strategies, and multicomponent reactions. nih.gov For instance, the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon offers a high-yield and mild alternative to harsher reagents. organic-chemistry.org Similarly, ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols provides an atom-economical route to nitrogen heterocycles. organic-chemistry.org The application and adaptation of such green chemistry principles to the synthesis of this compound will be a key area of investigation.

| Catalyst/Reagent | Reaction Type | Key Advantages |

| Ruthenium catalyst | Domino redox isomerization/cyclization | Atom-economical, single catalytic step |

| Palladium on carbon | Reduction of pyridine N-oxides | High yield, mild conditions |

| Borane-ammonia | Transfer hydrogenation | Metal-free, avoids high-pressure H2 |

Exploration of Novel Biological Targets and Therapeutic Applications

The piperidine moiety is a common feature in a vast array of pharmaceuticals, demonstrating its versatility in interacting with biological systems. nih.govencyclopedia.pub Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, antibiotic, analgesic, and antipsychotic properties. encyclopedia.pub The introduction of the pentafluoroethyloxy group at the 4-position of the piperidine ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel biological activities. researchgate.net

Future research will undoubtedly focus on screening this compound and its analogs against a broader range of biological targets. This exploration could uncover new therapeutic applications for this scaffold. For example, recent studies on other piperidine derivatives have identified potent antifungal agents for crop protection and promising CCR5 inhibitors for anti-HIV-1 therapy. nih.govnih.gov Similar investigations with the this compound core could lead to breakthroughs in various disease areas.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can be employed to design novel molecular scaffolds, predict their biological activities, and optimize their pharmacokinetic properties. nih.govspringernature.com For the this compound scaffold, AI and ML algorithms can be trained on existing data of piperidine derivatives to predict potential biological targets and design new analogs with enhanced potency and selectivity. nih.govresearchgate.net

Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel chemical structures with desired properties. nih.gov This data-driven approach can accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and cost of research and development. chemrxiv.org

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the three-dimensional structure and conformational dynamics of a molecule is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques are powerful tools for these investigations. nih.gov For this compound, techniques like time-resolved Rydberg fingerprint spectroscopy can be used to study its ultrafast conformational dynamics in excited states. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including methods like the J-value method, can determine the conformational free energies of substituted piperidines and their salts. nih.gov These studies can reveal how the pentafluoroethyloxy group influences the conformational preferences of the piperidine ring, which can have a profound impact on its biological activity. researchgate.netnih.gov Combining experimental data with molecular mechanics calculations can provide a detailed understanding of the electrostatic interactions that govern the conformational landscape of these molecules. nih.gov

| Spectroscopic Technique | Information Gained |

| Time-resolved Rydberg fingerprint spectroscopy | Ultrafast conformational dynamics |

| NMR spectroscopy (J-value method) | Conformational free energies |

| Circular Dichroism | Changes in secondary structure |

Expanding the Diversity-Oriented Synthesis of this compound Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules, which can then be screened for biological activity. nih.govmdpi.com Applying DOS principles to the this compound scaffold will enable the rapid generation of a wide range of analogs with variations at different positions of the piperidine ring.

This approach often involves modular synthetic routes that allow for the introduction of various substituents and stereochemical configurations. nih.gov For example, a forward- and reverse-synthesis approach has been successfully used to create a library of piperazinopiperidine-based CCR5 antagonists. rsc.org A similar strategy could be employed to build a diverse library of this compound analogs, increasing the chances of discovering compounds with novel and potent biological activities.

Investigations into Prodrug Strategies utilizing the this compound Core

The prodrug approach is a well-established strategy for improving the pharmaceutical and pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. nih.govnih.gov This involves chemically modifying the active drug into an inactive or less active form that is converted back to the parent drug in the body. nih.gov

The this compound core could serve as a valuable component in the design of novel prodrugs. The unique properties of the pentafluoroethyloxy group could be leveraged to modulate the physicochemical characteristics of a parent drug, potentially enhancing its delivery to the target site. researchgate.net Future research in this area would involve designing and synthesizing prodrugs incorporating the this compound moiety and evaluating their bioconversion and pharmacokinetic profiles.

Q & A

Q. How should researchers statistically analyze dose-response data for this compound in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.